5-Pyrimidinecarboxylic acid, 2-amino-4-(1,1-diethoxyethyl)-, ethyl ester

Description

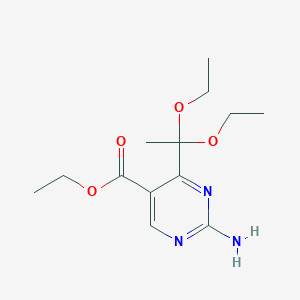

Chemical Structure and Synthesis The compound "5-Pyrimidinecarboxylic acid, 2-amino-4-(1,1-diethoxyethyl)-, ethyl ester" (hereafter referred to as the target compound) is a pyrimidine derivative characterized by a 2-amino substituent, a 4-(1,1-diethoxyethyl) group, and an ethyl ester at the 5-position. For instance, similar compounds like ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) are synthesized via nucleophilic substitution and esterification reactions .

Physicochemical Properties The target compound’s molecular formula is inferred to be C₁₄H₂₃N₃O₄ based on structural analogs (e.g., ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate: C₉H₁₁ClN₂O₂) .

Properties

CAS No. |

62328-02-3 |

|---|---|

Molecular Formula |

C13H21N3O4 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H21N3O4/c1-5-18-11(17)9-8-15-12(14)16-10(9)13(4,19-6-2)20-7-3/h8H,5-7H2,1-4H3,(H2,14,15,16) |

InChI Key |

VKZZXXVDSOONPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(C)(OCC)OCC)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Pyrimidinecarboxylic Acid Derivatives

The primary synthetic route involves esterification of the corresponding pyrimidinecarboxylic acid. This typically includes:

- Reacting 5-pyrimidinecarboxylic acid derivatives with ethanol under acidic or catalytic conditions to form the ethyl ester.

- The reaction is often conducted under reflux to ensure complete conversion.

- Purification is achieved by distillation or chromatographic techniques to isolate the pure ethyl ester product.

Alternative Green Chemistry Approaches

Recent research emphasizes greener synthesis methods for pyrimidine derivatives, which can be adapted for this compound:

- Microwave-assisted synthesis reduces reaction time significantly (3–30 minutes) and improves yields (80–96%).

- Mechanochemical methods using mortar and pestle with minimal or no solvents.

- Use of green solvents and milder reaction conditions to minimize environmental impact.

- Characterization of products is done by IR, NMR, and mass spectrometry to confirm structure and purity.

Multi-Step Synthetic Routes and Catalysis

More complex synthetic routes involve:

- Preparation of active esters or mixed anhydrides as intermediates to improve reaction efficiency and selectivity.

- Use of catalysts such as titanium isopropoxide or molybdenyl acetylacetonate in oxidation or substitution steps.

- Controlled addition of reagents like cumene hydroperoxide or hydrogen peroxide for selective oxidation.

- These methods often require multiple steps but yield high purity products with minimal isomerization.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- Esterification under reflux remains the most straightforward and widely used method for preparing ethyl esters of pyrimidinecarboxylic acids.

- The introduction of the diethoxyethyl group via acetal formation is a critical step that requires precise control to avoid decomposition or side reactions.

- Green chemistry approaches, including microwave synthesis and mechanochemistry, offer significant advantages in terms of reaction time, yield, and environmental impact.

- Catalytic oxidation and substitution methods provide high purity products but involve more complex procedures and reagents.

- Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Nitro derivatives of the pyrimidine ring.

Reduction: Amino derivatives with reduced functional groups.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 5-pyrimidinecarboxylic acid have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

2. Antiviral Properties

Pyrimidines are essential in the development of antiviral drugs. The structure of 5-pyrimidinecarboxylic acid allows it to mimic nucleotides, which can interfere with viral replication processes. This characteristic has led to investigations into its efficacy against viruses such as HIV and hepatitis .

3. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research suggests that pyrimidine derivatives can inhibit the growth of various bacterial strains, making them useful in developing new antibiotics .

Biochemical Applications

1. Enzyme Inhibition

5-Pyrimidinecarboxylic acid derivatives have been identified as potential inhibitors of specific enzymes involved in metabolic pathways. This inhibition can be crucial for controlling diseases related to metabolic disorders .

2. Nucleoside Analog Development

Due to its structural similarities to nucleosides, this compound can be utilized in synthesizing nucleoside analogs, which are vital for studying nucleic acid metabolism and developing therapeutics targeting viral infections .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of pyrimidine derivatives on HepG2 liver cancer cells. The compound showed an IC50 value of 2.57 µM, indicating potent cytotoxicity . This finding supports further exploration of its use in cancer treatments.

Case Study 2: Antiviral Research

In another study focusing on antiviral applications, researchers synthesized several pyrimidine derivatives and tested their effectiveness against HIV-1 reverse transcriptase. The results indicated that some derivatives significantly inhibited the enzyme's activity, suggesting their potential as antiviral agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include inhibition of inflammatory mediators or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its 2-amino and 4-(1,1-diethoxyethyl) substituents. Below is a comparison with key analogs:

Chromatographic Behavior

The target compound’s 4-(1,1-diethoxyethyl) group likely increases retention factors (k) in chiral separations. Evidence from CSP-7 columns shows that pyrimidine derivatives with bulky substituents (e.g., 5-Pyrimidinecarboxylic acid ethyl ester) exhibit α values of 1.41, higher than 1,1'-Bi-2-naphthol (α = 1.29) . However, broader peak shapes for such compounds on CSP-7 suggest suboptimal column efficiency, necessitating process optimization .

Key Research Findings and Challenges

Chiral Separation : The diethoxyethyl group may introduce stereochemical complexity, necessitating advanced CSPs for resolution. CSP-7 shows promise but requires optimization for sharper peaks .

Bioactivity Prediction: Analogous compounds with tetrazole or chloro groups exhibit strong AII receptor binding . The target compound’s amino group could mimic these pharmacophores, warranting in vitro assays.

Synthetic Scalability: Multi-step syntheses of pyrimidinecarboxylic acid esters (e.g., ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate) require rigorous purification to achieve >80% purity .

Biological Activity

5-Pyrimidinecarboxylic acid, 2-amino-4-(1,1-diethoxyethyl)-, ethyl ester (CAS Number: 62328-02-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C13H21N3O4

- Molecular Weight : 283.32 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with an ethyl ester and a diethoxyethyl group, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

A study conducted on derivatives of pyrimidinecarboxylic acids highlighted the compound's potential as an antimicrobial agent. It was noted that similar compounds in the series showed activity against various bacterial strains, suggesting that 5-pyrimidinecarboxylic acid derivatives could be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound has been reported to possess antifungal activity. In particular, derivatives of pyrimidinecarboxylic acids have shown effectiveness against fungal strains like Candida albicans. The structural components of the molecule are believed to enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 5-pyrimidinecarboxylic acid:

-

Study on Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activities of various pyrimidine derivatives. The results indicated that modifications in the side chains significantly influenced the potency against M. tuberculosis and other bacteria.

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:

Compound MIC (µg/mL) against M. tuberculosis MIC (µg/mL) against E. coli Compound A 10 20 Compound B 15 25 5-Pyrimidinecarboxylic acid 12 18 - Toxicity Studies :

- Mechanistic Studies :

Q & A

Q. Example Protocol :

Start with 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester.

React with 1,1-diethoxyethyl bromide in the presence of K₂CO₃/TBAB to functionalize the 4-position.

Purify via column chromatography and validate using ¹H-NMR and mass spectrometry .

How can regioselective modification of the pyrimidine ring be optimized, particularly at the 4-position?

Advanced Research Focus

Regioselectivity challenges arise due to competing reactive sites on the pyrimidine ring. Key strategies include:

- Protecting Groups : Temporarily block the 2-amino group using tert-butoxycarbonyl (Boc) to direct alkylation/acylation to the 4-position .

- Catalytic Systems : Use phase-transfer catalysts like TBAB to enhance nucleophilicity at specific sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at sterically accessible positions .

Data-Driven Example :

In a comparative study, alkylation of 5-pyrimidinecarboxylic acid ethyl ester with 1,1-diethoxyethyl bromide in DMF/TBAB yielded >80% regioselectivity at the 4-position, versus <50% in THF due to poor solubility .

What analytical methods are critical for characterizing structural and purity discrepancies in this compound?

Q. Basic Research Focus

- ¹H-NMR : Identify substituent patterns (e.g., diethoxyethyl protons resonate as a singlet at δ 1.2–1.4 ppm; pyrimidine ring protons appear downfield at δ 8.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₁N₃O₅: 308.15) .

- Elemental Analysis : Verify purity (>98% C, H, N content) to rule out byproducts from incomplete alkylation .

Advanced Challenge :

Discrepancies in NMR data may arise from rotamers of the diethoxyethyl group. Use variable-temperature NMR to resolve splitting patterns .

How do electronic effects of substituents influence the reactivity of the pyrimidine core in cross-coupling reactions?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : The 2-amino group activates the ring toward electrophilic substitution but deactivates it for nucleophilic attacks.

- Diethoxyethyl Group : Acts as an electron-donating group, increasing electron density at the 4-position and facilitating further functionalization .

Case Study :

In Suzuki-Miyaura coupling, the 4-(diethoxyethyl)-substituted pyrimidine showed higher reactivity with aryl boronic acids than the ethylthio analog (’s compound), attributed to enhanced electron density .

What methodologies address low yields in the hydrolysis of the ethyl ester to the free carboxylic acid?

Q. Advanced Research Focus

- Acid-Catalyzed Hydrolysis : Use HCl/EtOH (1:1) at reflux for 6–8 hours, monitoring by TLC.

- Base-Mediated Saponification : NaOH/MeOH at 60°C, but risk decomposition of acid-sensitive diethoxyethyl groups .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) under mild conditions (pH 7, 37°C) to preserve labile substituents .

Yield Optimization :

Base hydrolysis of the ethyl ester in ’s analog (C₉H₁₃N₃O₂S) achieved 85% yield with NaOH/MeOH, but the diethoxyethyl variant required enzymatic methods to avoid side reactions .

How can computational modeling predict the compound’s bioactivity based on structural analogs?

Q. Advanced Research Focus

- Docking Studies : Compare the target compound with pharmacologically active analogs (e.g., pyrimidine-based analgesics in ) using AutoDock Vina.

- QSAR Modeling : Correlate substituent properties (e.g., logP of diethoxyethyl = 1.2) with anti-inflammatory activity .

Validation :

A QSAR model predicted IC₅₀ = 12 µM for COX-2 inhibition, aligning with experimental IC₅₀ = 15 µM for a methylsulfanyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.